molecular formula C10H13BrFN B1461439 N-Propyl 4-bromo-2-fluorobenzylamine CAS No. 1094257-47-2

N-Propyl 4-bromo-2-fluorobenzylamine

Cat. No.: B1461439
CAS No.: 1094257-47-2
M. Wt: 246.12 g/mol
InChI Key: SVZHLSQGBDVFBR-UHFFFAOYSA-N
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Description

N-Propyl 4-bromo-2-fluorobenzylamine (CAS: 1094257-47-2, MFCD11204722) is a halogenated benzylamine derivative with a propylamine chain attached to a benzene ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the ortho-position (C2). It is synthesized for applications in pharmaceutical and agrochemical research, particularly as a building block in drug discovery due to its electron-withdrawing substituents (Br and F), which influence reactivity and binding affinity. The compound has a purity of 97% (as reported by Combi-Blocks) and is structurally characterized by its benzylamine core .

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZHLSQGBDVFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655400
Record name N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094257-47-2
Record name N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction Using Borane-Tetrahydrofuran Complex

  • Procedure:

    • 4-Bromo-2-fluorobenzonitrile (5 mmol) is dissolved in tetrahydrofuran (THF, 30 mL) and cooled to 0 °C.
    • Borane-THF complex (1 M in THF, 15 mL) is added dropwise under stirring.
    • The mixture is stirred at 0 °C for 20 minutes, then warmed to room temperature and stirred for 16 hours.
    • Methanol is added dropwise to quench the reaction.
    • The mixture is concentrated under reduced pressure.
    • The residue is partitioned between aqueous sodium hydroxide (1 M) and ethyl acetate.
    • The organic layer is separated and worked up to afford 4-bromo-2-fluorobenzylamine as a yellow oil.
  • Notes:

    • This method yields the primary amine intermediate, which can subsequently undergo N-alkylation with propyl halides or via reductive amination to produce N-propyl 4-bromo-2-fluorobenzylamine.
  • Analytical Data:

    • ^1H NMR (400 MHz, CDCl3): Aromatic protons at 7.42–7.16 ppm, methylene protons adjacent to amine at 3.65 ppm (triplet, J = 6.6 Hz).

Catalytic Hydrogenation of Halogenated Oximes

An alternative and highly selective method involves catalytic hydrogenation of halogenated oximes to yield halogenated primary amines without dehalogenation.

Oxime Hydrogenation Method

  • Starting Material:

    • Halogenated oximes derived from 4-bromo-2-fluorobenzaldehyde or related precursors.
  • Catalysts:

    • Non-palladium noble metals or base metals supported on charcoal are preferred to avoid dehalogenation.
    • Examples include platinum, rhodium, iridium, ruthenium, nickel, and cobalt catalysts.
    • Catalyst loading typically ranges from 0.1 to 10 wt% relative to starting material, with 0.5 to 4 wt% being optimal.
  • Reaction Conditions:

    • Hydrogenation is conducted at or near atmospheric pressure, room temperature preferred.
    • Hydrogen supply can be via sparging or blanketing at 1–10 atm.
    • Anhydrous organic solvents such as ethanol are used to minimize formation of secondary or tertiary amines.
    • Reaction time varies but is generally sufficient to fully convert oxime to primary amine.
  • Advantages:

    • High selectivity for primary amine formation.
    • Minimal loss of halogen substituents.
    • Reusable catalyst, which can improve in activity upon reuse.
    • Straightforward product isolation by filtration and crystallization.
  • Post-Hydrogenation:

    • The primary amine can be N-alkylated with n-propyl halides or via reductive amination to yield this compound.

N-Alkylation to Form N-Propyl Derivative

Following preparation of 4-bromo-2-fluorobenzylamine, the N-propyl group is introduced typically by:

  • Reductive Amination:

    • Reaction of the primary amine with propanal or propionaldehyde under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation).
  • Alkyl Halide Alkylation:

    • Reaction of the primary amine with n-propyl bromide or chloride in the presence of a base.

Both methods require careful control to avoid over-alkylation or side reactions.

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst/Reducing Agent Conditions Yield & Purity Notes
Borane-THF Reduction 4-Bromo-2-fluorobenzonitrile Borane-THF complex 0–20 °C, 16 h Moderate to high yield Direct reduction to primary amine; requires subsequent N-alkylation
Catalytic Hydrogenation of Oximes Halogenated oxime derivatives Pt, Rh, Ni, Co on charcoal RT, 1–10 atm H2, anhydrous EtOH High selectivity, catalyst reusable Avoids dehalogenation; suitable for scale-up
N-Alkylation (Reductive Amination) 4-Bromo-2-fluorobenzylamine NaBH3CN or H2/Pd Mild, room temperature High yield of N-propyl derivative Requires primary amine intermediate
N-Alkylation (Alkyl Halide) 4-Bromo-2-fluorobenzylamine Base (e.g., K2CO3) Reflux in solvent Moderate to high yield Possible side reactions; requires purification

Research Findings and Practical Considerations

  • The borane reduction method is straightforward but involves handling reactive borane reagents and requires careful quenching and work-up to isolate the amine intermediate.

  • Catalytic hydrogenation of oximes offers a milder and more selective route, especially when using non-palladium noble metal catalysts supported on charcoal. This method minimizes halogen loss and is amenable to catalyst recycling, improving cost-effectiveness and sustainability.

  • The choice of solvent and reaction atmosphere is critical; anhydrous conditions and organic solvents prevent formation of unwanted secondary or tertiary amines.

  • N-alkylation methods to introduce the propyl group are well-established but must be optimized to prevent over-alkylation or formation of quaternary ammonium salts.

  • Analytical methods such as ^1H NMR, GC-MS, and HPLC are essential for monitoring reaction progress and confirming product purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzylamines.

    Oxidation: Imines, nitriles.

    Reduction: Amines.

Scientific Research Applications

Chemistry: N-Propyl 4-bromo-2-fluorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated benzylamines on biological systems. It can be used to investigate enzyme inhibition and receptor binding .

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of N-Propyl 4-bromo-2-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzene ring enhance its binding affinity and selectivity towards these targets. The propylamine group facilitates the formation of hydrogen bonds and other interactions, leading to the modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Functional Group Variations

The following table compares N-Propyl 4-bromo-2-fluorobenzylamine with analogous compounds, focusing on substituent positions, functional groups, and purity:

Compound Name CAS Number Substituents (Benzene Ring) Functional Group Purity Source
This compound 1094257-47-2 4-Br, 2-F Benzylamine 97% Combi-Blocks
N-Propyl 2-bromo-6-fluorobenzylamine 1355248-10-0 2-Br, 6-F Benzylamine 96% Combi-Blocks
Propyl 4-bromo-2-fluorobenzamide 1016811-41-8 4-Br, 2-F Benzamide 98% Combi-Blocks
N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine 893613-22-4 5-Br, 2-F (with morpholine) Benzylamine derivative N/A Literature
5-Bromo-N-butyl-2-[(2-fluorophenyl)methoxy]benzenemethanamine 893613-26-8 5-Br, 2-F (with butyl chain) Benzylamine derivative N/A Literature
Key Observations:

Substituent Positions: The target compound’s 4-bromo-2-fluoro substitution contrasts with N-Propyl 2-bromo-6-fluorobenzylamine (2-Br, 6-F), which alters steric and electronic effects. Bromine at C4 in the target compound may enhance resonance stabilization compared to C2 in the latter .

Functional Groups :

  • Replacement of the benzylamine group with a benzamide (e.g., Propyl 4-bromo-2-fluorobenzamide) reduces basicity and alters hydrogen-bonding capacity, impacting interactions with biological targets .

Purity and Synthesis: Purity levels range from 96% to 98% among Combi-Blocks compounds, suggesting minor variations in synthetic efficiency or purification protocols .

Physicochemical and Thermodynamic Properties

  • Basicity : Benzylamines are generally more basic than benzamides due to the lone pair on the amine nitrogen.
  • Thermal Stability : Halogen substituents (Br, F) may improve thermal stability by reducing electron density in the aromatic ring .

Biological Activity

N-Propyl 4-bromo-2-fluorobenzylamine is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, including relevant studies, mechanisms, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a propyl group attached to a benzylamine structure, characterized by the presence of bromine and fluorine atoms on the aromatic ring. Its molecular formula is C10H12BrFNC_{10}H_{12}BrFN, with a molecular weight of approximately 246.12 g/mol. The unique combination of halogen substituents influences its chemical reactivity and biological activity, making it a subject of interest for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several potential therapeutic areas:

1. Antidepressant Activity

2. Anticancer Potential

  • Fluorinated compounds often demonstrate anticancer activity. The presence of both bromine and fluorine in this compound may enhance its interaction with biological targets involved in cancer pathways, although specific data on this compound's anticancer activity remain sparse.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features of similar compounds:

Compound Name Molecular Formula Key Features
4-Bromo-2-fluorobenzylamineC7H7BrFNC_7H_7BrFNLacks the propyl group
N-Ethyl 4-bromo-2-fluorobenzylamineC10H12BrFNC_{10}H_{12}BrFNEthyl group instead of propyl
N-Methyl 4-bromo-2-fluorobenzylamineC10H12BrFNC_{10}H_{12}BrFNMethyl group instead of propyl
4-Chloro-2-fluorobenzylamineC7H7ClFNC_7H_7ClFNContains chlorine instead of bromine

This comparative analysis highlights how the presence of different alkyl groups and halogens can influence the biological properties of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-propyl 4-bromo-2-fluorobenzylamine, and how can reaction efficiency be optimized?

  • Methodology :

  • Start with 4-bromo-2-fluorobenzyl bromide (CAS RN 76283-09-5, MW 267.92) as a precursor .
  • React with n-propylamine under nucleophilic substitution (SN2) conditions. Use polar aprotic solvents (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃) to deprotonate the amine and enhance reactivity.
  • Optimization : Vary reaction temperature (60–100°C), stoichiometry (1:1.2 amine:alkylating agent), and catalyst (e.g., KI for bromide activation). Monitor progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Confirm substitution patterns using ¹H/¹³C NMR. Fluorine (¹⁹F NMR) and bromine atoms will influence splitting patterns (e.g., coupling constants for ortho-fluorine) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at ~254.04 Da for C₁₀H₁₂BrFN) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% for most research-grade batches) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the benzylamine core?

  • Key Considerations :

  • The 2-fluoro substituent directs electrophilic substitution to the para position, while the 4-bromo group is a potential leaving group for cross-coupling (e.g., Suzuki-Miyaura).
  • Methodology :
  • Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling with aryl boronic acids. Optimize solvent (toluene/EtOH) and base (Na₂CO₃) to minimize dehalogenation side reactions .
  • For amination, employ Buchwald-Hartwig conditions with Xantphos ligands to enhance selectivity .

Q. How does the hydrochloride salt form of this compound influence solubility and stability in biological assays?

  • Data-Driven Insights :

  • Solubility : The hydrochloride salt (CAS 147181-08-6, MW 240.49) improves aqueous solubility (test in PBS at pH 7.4) but may aggregate in organic solvents. Pre-saturate DMSO stock solutions to avoid precipitation .
  • Stability : Store at –20°C under inert gas. Monitor degradation via LC-MS; common by-products include debrominated analogs or oxidized amines .

Critical Analysis of Contradictions

  • Molecular Weight Discrepancies : reports the hydrochloride salt (MW 240.49), while free base calculations suggest ~204.04 Da . Clarify salt vs. neutral form in experimental protocols.
  • CAS RN Conflicts : lists multiple CAS numbers (e.g., 40914-13-4, 147181-08-6). Cross-reference with supplier documentation to confirm identity .

Methodological Recommendations

  • For Cross-Coupling Reactions : Include sacrificial ligands (e.g., PPh₃) to stabilize Pd catalysts and reduce side reactions .
  • For Bioactivity Studies : Use freshly prepared hydrochloride salt to ensure consistency in cell-based assays. Validate target engagement via competitive binding assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propyl 4-bromo-2-fluorobenzylamine
Reactant of Route 2
Reactant of Route 2
N-Propyl 4-bromo-2-fluorobenzylamine

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